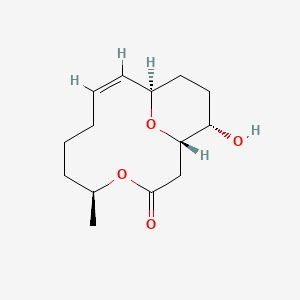
Aspergillide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspergillide B is a macrolide that is 4,15-dioxabicyclo[9.3.1]pentadec-9-en-3-one substituted by a hydroxy group at position 14 and a methyl group at position 5 (the 1S,5S,9E,11R,14S stereoisomer). It is isolated from the marine-derived fungus Aspergillus ostianus and exhibits cytotoxic activity against mouse lymphocytic leukemia cells (L1210). It has a role as an antineoplastic agent and an Aspergillus metabolite. It is a bridged compound, a cyclic ether, a macrolide and a secondary alcohol.
Aplicaciones Científicas De Investigación
Synthesis of Aspergillide B
The synthesis of this compound has been a focal point for organic chemists due to its complex structure and significant biological activity. Various synthetic strategies have been developed, including:
- Catalytic Enantioselective Synthesis : A notable method involves a Zn-ProPhenol catalyzed asymmetric alkyne addition followed by ruthenium-catalyzed trans-hydrosilylation. This approach allows for the efficient construction of key intermediates leading to this compound with high enantioselectivity and yield .
- Diastereoselective Synthesis : Another strategy employed palladium-catalyzed reactions to achieve diastereoselective formation of key intermediates, demonstrating the versatility of transition metal catalysis in synthesizing complex natural products .
- Biomass-Derived Synthesis : Recent advancements have shown that Aspergillides A and B can be synthesized entirely from biomass-derived platform chemicals, emphasizing sustainable approaches in chemical synthesis. Key steps included asymmetric transfer hydrogenation and enzymatic kinetic resolution, showcasing the potential for environmentally friendly production methods .
This compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological exploration. Key findings include:
- Cytotoxic Effects : Studies have demonstrated that this compound shows potent cytotoxicity against human cancer cell lines such as HL-60 (human promyelocytic leukemia) and MDA-MB-231 (human breast carcinoma), with observed LD50 values indicating strong anti-cancer properties .
- Mechanism of Action : The cytotoxic effects are believed to be linked to the compound's ability to induce apoptosis in cancer cells, although detailed mechanisms remain an area of ongoing research. The unique structural motifs of this compound may contribute to its interaction with cellular targets, leading to cell death .
Therapeutic Applications
The promising biological profile of this compound suggests several potential therapeutic applications:
- Cancer Treatment : Given its cytotoxic properties, this compound could be developed as an anticancer agent. Research is ongoing to explore its efficacy in combination therapies or as a lead compound for drug development targeting specific cancer types .
- Natural Product Chemistry : The structural complexity and bioactivity of this compound make it an attractive subject for further synthetic modifications aimed at enhancing its therapeutic potential. Researchers are investigating derivatives that may exhibit improved potency or selectivity against cancer cells .
Case Studies
Various studies illustrate the synthesis and application of this compound:
Propiedades
Fórmula molecular |
C14H22O4 |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(1S,5S,9E,11R,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadec-9-en-3-one |
InChI |
InChI=1S/C14H22O4/c1-10-5-3-2-4-6-11-7-8-12(15)13(18-11)9-14(16)17-10/h4,6,10-13,15H,2-3,5,7-9H2,1H3/b6-4+/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
FDJDTDDUDZAAFP-NPZYAQMBSA-N |
SMILES isomérico |
C[C@H]1CCC/C=C/[C@H]2CC[C@@H]([C@@H](O2)CC(=O)O1)O |
SMILES canónico |
CC1CCCC=CC2CCC(C(O2)CC(=O)O1)O |
Sinónimos |
aspergillide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















